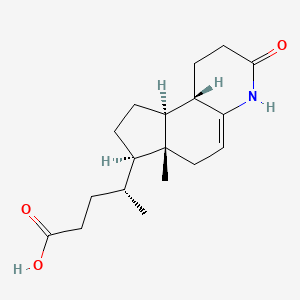

Dcqva

Description

Structure

3D Structure

Properties

CAS No. |

24967-10-0 |

|---|---|

Molecular Formula |

C18H27NO3 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

(4R)-4-[(6aR,7R,9aS,9bS)-6a-methyl-3-oxo-2,4,6,7,8,9,9a,9b-octahydro-1H-cyclopenta[f]quinolin-7-yl]pentanoic acid |

InChI |

InChI=1S/C18H27NO3/c1-11(3-8-17(21)22)13-5-6-14-12-4-7-16(20)19-15(12)9-10-18(13,14)2/h9,11-14H,3-8,10H2,1-2H3,(H,19,20)(H,21,22)/t11-,12+,13-,14+,18-/m1/s1 |

InChI Key |

YHBFMULEUYRINA-VVAOUYSKSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CC=C3C2CCC(=O)N3)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC(=O)N3)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CC=C3C2CCC(=O)N3)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(4R)-4-(2,3,4,6,6abeta,7,8,9,9aalpha,9bbeta-decahydro-6abeta-methyl-3-oxo-1H-cyclopenta(f)quinolin-7beta-yl)valeric acid 32-1328 4-(decahydro-6-methyl-3-oxo-cyclopenta(f)quinoline-7-yl)valeric acid 4-(decahydromethyl-3-oxo-1H-cyclopentaquinolinyl)valeric acid DCQVA |

Origin of Product |

United States |

Foundational & Exploratory

what is S-(1,2-dichlorovinyl)-L-cysteine

An In-depth Technical Guide to S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a sulfur-containing, non-proteinogenic amino acid.[1] It is primarily known as a nephrotoxic and mutagenic metabolite of the common industrial solvent and environmental contaminant, trichloroethylene (TCE).[2][3][4] DCVC is formed in vivo after exposure to TCE through a glutathione conjugation pathway.[4][5] Its high reactivity and potent biological effects make it a subject of significant interest in toxicology, pharmacology, and drug development research. This guide provides a comprehensive overview of its chemical properties, metabolism, toxicological profile, and the experimental methodologies used to study it.

Chemical and Physical Properties

DCVC is an organochlorine compound and an L-cysteine thioether.[1] Its chemical structure consists of an L-cysteine molecule where the hydrogen on the sulfur atom is replaced by a 1,2-dichlorovinyl group.[1] The presence of the electrophilic dichlorovinyl moiety is key to its biological reactivity.[6]

| Property | Value | Source |

| Molecular Formula | C₅H₇Cl₂NO₂S | [1][7] |

| Molecular Weight | 216.08 g/mol | [1] |

| CAS Number | 627-72-5 | [1][6] |

| IUPAC Name | (2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid | [1] |

| Synonyms | DCVC, S-(1,2-Dichloroethenyl)-L-cysteine, NSC 15830 | [1][6][7] |

| Appearance | Tan Solid | [8] |

| Melting Point | 144-151°C | [8] |

| Solubility | Soluble in polar solvents like DMSO, Methanol, and Water | [2][6] |

| Storage Temperature | -20°C | [2][8] |

Metabolism and Bioactivation

The toxicity of DCVC is intrinsically linked to its metabolic activation. It is not typically encountered directly but is formed from its parent compound, TCE.

Formation from Trichloroethylene (TCE)

Exposure to TCE, a common environmental pollutant, can lead to its metabolism via a glutathione (GSH)-dependent pathway.[4][5]

-

GSH Conjugation: TCE is conjugated with glutathione, a reaction that can be catalyzed by glutathione S-transferases (GSTs). This forms S-(1,2-dichlorovinyl)glutathione (DCVG).

-

Enzymatic Cleavage: DCVG is then processed by peptidases. Enzymes such as γ-glutamyl transpeptidase and cysteinyl-glycine dipeptidases cleave the glutamate and glycine residues, respectively.[2][3][5]

-

Formation of DCVC: This sequential cleavage results in the formation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which can enter circulation and be transported to target organs, particularly the kidneys.[5]

Bioactivation of DCVC

Once formed, DCVC undergoes further metabolism, leading to the generation of highly reactive species responsible for its toxicity. There are three primary metabolic pathways for DCVC:[5]

-

Cysteine Conjugate β-lyase Pathway: This is considered the major bioactivation pathway.[8] Renal cysteine conjugate β-lyase enzymes cleave the C-S bond of DCVC, producing a reactive sulfur-containing thiol radical.[8] This reactive species can readily form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular dysfunction and death.[8]

-

Flavin-containing Monooxygenase 3 (FMO3) Pathway: DCVC can be oxidized by FMO3 to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS).[5] DCVCS is a more potent nephrotoxicant than DCVC itself and acts as a Michael acceptor, readily reacting with cellular nucleophiles.[5][9]

-

N-acetylation Pathway: DCVC can be acetylated by N-acetyl transferases to form N-acetyl-DCVC. While generally considered a detoxification step to facilitate excretion, N-acetyl-DCVC can be bioactivated by cytochrome P450 enzymes to a reactive sulfoxide metabolite.[5]

References

- 1. S-(1,2-Dichlorovinyl)-L-cysteine | C5H7Cl2NO2S | CID 5473611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. toin.repo.nii.ac.jp [toin.repo.nii.ac.jp]

- 5. N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide as a Potential Model for S-(1,2-Dichlorovinyl)-L-cysteine Sulfoxide: Characterization of Stability and Reactivity with Glutathione and Kidney Proteins In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. S-(1,2-Dichlorovinyl)-Cysteine - SRIRAMCHEM [sriramchem.com]

- 8. S-(1,2-dichlorovinyl)cysteine CAS#: 627-72-5 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Renal Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant and a metabolite of the widespread environmental contaminant trichloroethylene. Its selective toxicity to the proximal tubules of the kidney has been the subject of extensive research. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DCVC-induced renal cell injury. A central feature of DCVC toxicity is its bioactivation within renal cells to a reactive thiol, which initiates a cascade of events including mitochondrial dysfunction, oxidative stress, and the induction of both apoptotic and necrotic cell death pathways. This document details the key signaling pathways involved, presents quantitative data from seminal studies, outlines experimental protocols for investigating DCVC toxicity, and provides visual representations of the core mechanisms.

Data Presentation: Quantitative Effects of DCVC on Renal Cells

The following tables summarize key quantitative data from in vivo and in vitro studies on the effects of DCVC on renal cells.

Table 1: In Vivo Toxicity of DCVC in Mice

| Parameter | Species/Strain | Route of Administration | Dose | Observation | Reference |

| LD40 | Swiss-Webster Mice | Intraperitoneal | 40 mg/kg | 40% mortality | [1] |

| LD90 | Swiss-Webster Mice | Intraperitoneal | 75 mg/kg | 90% mortality | [1] |

| Renal Injury Peak (Low Dose) | Swiss-Webster Mice | Intraperitoneal | 15 mg/kg | 36 hours post-dosing | [1] |

| Renal Injury Peak (Medium Dose) | Swiss-Webster Mice | Intraperitoneal | 30 mg/kg | 72 hours post-dosing | [1] |

Table 2: In Vitro Effects of DCVC on Human Proximal Tubular (hPT) Cells

| Parameter | DCVC Concentration | Incubation Time | Result | Reference |

| Apoptosis | 10 µM | 2 hours | Significant increase in apoptotic cells | |

| Necrosis (LDH Release) | ≥ 100 µM | ≥ 24 hours | Significant increase in LDH release | |

| Cell Proliferation (S-phase) | 10 µM | 4 hours | Small increase in cells in S-phase |

Table 3: Effects of DCVC on Mitochondrial Function in Renal Proximal Tubular Cells (RPTC)

| Parameter | DCVC Treatment | Result (Compared to Control) | Role of Akt Signaling | Reference |

| Respiration | 0.2 mM for 24h | 51% of control | Akt activation reduces decrease (80% of control); Akt inhibition exacerbates decrease (30% of control) | [2] |

| ATP Levels | 0.2 mM for 24h | 57% of control | Akt activation prevents decline; Akt inhibition exacerbates decrease (30% of control) | [2] |

| F0F1-ATPase Activity | Not specified | Decreased to 65% of control | Akt activation prevents the decrease | [3] |

Experimental Protocols

Primary Culture of Human Renal Proximal Tubular (hPT) Cells

This protocol is adapted from methodologies used in studies investigating DCVC toxicity in vitro.

Materials:

-

Normal human kidney cortical tissue

-

Hanks' Balanced Salt Solution (HBSS)

-

Collagenase (Type IV)

-

Percoll

-

Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12) supplemented with growth factors (e.g., insulin, transferrin, hydrocortisone)

-

Tissue culture flasks/plates

Procedure:

-

Obtain fresh, sterile human renal cortical tissue.

-

Mince the tissue into small fragments (approximately 1 mm³) in cold HBSS.

-

Digest the minced tissue with collagenase in HBSS at 37°C with gentle agitation to release tubular fragments.

-

Wash the digest to remove the collagenase and resuspend the pellet in a 45% Percoll solution in HBSS.

-

Centrifuge the suspension to separate the proximal tubules, which will form a distinct band.

-

Carefully aspirate the proximal tubule fraction and wash with HBSS to remove the Percoll.

-

Resuspend the tubule fragments in supplemented DMEM/F12 medium.

-

Plate the suspension onto tissue culture flasks or plates and incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Change the medium every 2-3 days. Confluent monolayers of hPT cells should form within 7-10 days.

Assessment of Apoptosis and Necrosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is a standard method for differentiating between viable, apoptotic, and necrotic cells.

Materials:

-

Cultured renal cells (e.g., hPT cells) treated with DCVC

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Culture renal cells to the desired confluency and treat with various concentrations of DCVC for specified time periods.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Measurement of Mitochondrial Oxygen Consumption by High-Resolution Respirometry

This protocol allows for the detailed analysis of mitochondrial function in response to DCVC.

Materials:

-

Intact or permeabilized renal cells, or isolated mitochondria from renal tissue

-

High-resolution respirometer (e.g., Oroboros O2k)

-

Respiration medium (e.g., MiR05)

-

Substrates and inhibitors of the electron transport chain (e.g., malate, glutamate, ADP, succinate, rotenone, oligomycin, FCCP, antimycin A)

Procedure:

-

Calibrate the oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.

-

Prepare a suspension of renal cells or mitochondria in the respiration medium.

-

Add the cell or mitochondrial suspension to the respirometer chambers.

-

Record the basal respiration rate (routine respiration).

-

Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess different respiratory states:

-

LEAK state (State 4): Add substrates for Complex I (e.g., malate and glutamate) to measure respiration without ADP.

-

OXPHOS capacity (State 3): Add ADP to stimulate ATP synthesis and measure the coupled respiration.

-

Electron transfer system (ETS) capacity: Add a protonophore (e.g., FCCP) to uncouple respiration from ATP synthesis and measure the maximum respiratory capacity.

-

Complex-specific analysis: Use specific inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the contributions of different respiratory complexes.

-

-

Analyze the data to determine the effects of DCVC on various parameters of mitochondrial respiration.

Mandatory Visualizations

Signaling Pathways and Mechanisms

Caption: Overview of the DCVC mechanism of action in renal cells.

Caption: Experimental workflow for studying DCVC nephrotoxicity in vitro.

Caption: Key signaling pathways modulating DCVC-induced renal cell fate.

Conclusion

The mechanism of action of DCVC in renal cells is a complex process initiated by its bioactivation to a reactive species. This leads to a multi-faceted cellular response characterized by mitochondrial dysfunction and oxidative stress, ultimately culminating in either apoptosis or necrosis. The balance between these cell death modalities is influenced by the severity of the insult and is modulated by intracellular signaling pathways, notably the pro-survival Akt pathway and the damage-perpetuating PKC-α pathway. A thorough understanding of these mechanisms is crucial for the development of strategies to mitigate the nephrotoxic effects of DCVC and related environmental contaminants, as well as for the broader field of drug-induced kidney injury. Further research into the upstream regulators and downstream effectors of the key signaling pathways will provide more precise targets for therapeutic intervention.

References

- 1. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase B/Akt modulates nephrotoxicant-induced necrosis in renal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akt activation improves oxidative phosphorylation in renal proximal tubular cells following nephrotoxicant injury - PMC [pmc.ncbi.nlm.nih.gov]

S-(1,2-Dichlorovinyl)-L-cysteine (DCVC): A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin and a key metabolite of the widespread environmental contaminant trichloroethylene (TCE). Understanding its formation, chemical properties, and mechanism of toxicity is critical for toxicology, environmental science, and drug development safety assessment. This guide provides an in-depth overview of the historical discovery of DCVC, detailed protocols for its chemical synthesis, a summary of its physicochemical and toxicological properties, and a visualization of its bioactivation pathway.

Discovery and Historical Context

The discovery of S-(1,2-Dichlorovinyl)-L-cysteine is intrinsically linked to the study of trichloroethylene (TCE), a solvent first synthesized in 1864 and widely adopted for industrial use as a degreaser after World War I[1]. For decades, the primary metabolic pathway of TCE was understood to be cytochrome P450-dependent oxidation in the liver, leading to metabolites such as trichloroacetic acid and trichloroethanol[1].

However, further research into TCE's specific organ toxicity, particularly its potent effects on the kidneys, revealed a secondary, crucial metabolic route: the glutathione (GSH) conjugation pathway[2]. It was discovered that TCE is conjugated with glutathione and subsequently metabolized to DCVC[1]. This metabolite, rather than the parent compound, was identified as the primary agent responsible for the severe renal tubular necrosis observed in animal studies[1][3]. DCVC is formed via a dichlorovinyl glutathione intermediate, which is then cleaved by dipeptidases[1]. This discovery shifted the toxicological focus towards understanding the bioactivation and specific cellular targets of this highly reactive cysteine conjugate.

Chemical and Physical Properties

The fundamental properties of DCVC are essential for its handling, analysis, and the study of its biological interactions.

| Property | Value | Source |

| Molecular Formula | C₅H₇Cl₂NO₂S | [4] |

| Molecular Weight | 216.08 g/mol | [4] |

| IUPAC Name | (2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid | [4] |

| CAS Number | 627-72-5 | [4] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, Methanol, and Water | [1] |

| InChIKey | PJIHCWJOTSJIPQ-AGFFZDDWSA-N | [4] |

Toxicological Data

DCVC exhibits significant acute toxicity, with the kidney being the primary target organ. The lethal dose 50% (LD50) is a key measure of this acute toxicity.

| Species | Route of Administration | LD50 Value | Effect | Source |

| Rat | Not Specified (likely oral/IP) | 66-83 mg/kg | Renal necrosis and lethality | [1] |

| Mouse | Intraperitoneal | 15-30 mg/kg | Severe acute pancreatitis (non-LD50) | [5] |

Synthesis of S-(1,2-Dichlorovinyl)-L-cysteine

The synthesis of DCVC is a critical process for enabling further toxicological and mechanistic research. The following protocol is based on a well-established method involving the reaction of L-cysteine with trichloroethylene in a basic environment.

Experimental Protocol: Synthesis via Disodium Cysteine

This method relies on the deprotonation of both the thiol and carboxylic acid groups of cysteine in liquid ammonia, followed by nucleophilic attack on trichloroethylene.

Materials and Reagents:

-

L-cysteine

-

Sodium metal

-

Liquid ammonia (anhydrous)

-

Trichloroethylene (TCE)

-

Deionized water

-

Acetic acid (or other suitable acid for neutralization)

-

Ethanol or Methanol

Procedure:

-

Preparation of Disodium Cysteine: In a three-necked flask equipped with a dry ice condenser and a stirrer, carefully add liquid ammonia. While stirring, add small, clean pieces of sodium metal until a persistent blue color indicates the presence of solvated electrons.

-

Slowly add L-cysteine to the stirring solution. The blue color will dissipate as the sodium reacts with the thiol and carboxylic acid protons of cysteine to form the disodium cysteine salt. Continue adding L-cysteine until the blue color just disappears.

-

Reaction with Trichloroethylene: To the resulting suspension of disodium cysteine in liquid ammonia, add approximately one molecular equivalent of trichloroethylene dropwise. The reaction is typically rapid.

-

Ammonia Evaporation: After the addition of TCE is complete, allow the liquid ammonia to evaporate under a stream of nitrogen or in a well-ventilated fume hood.

-

Workup and Precipitation: Dissolve the resulting solid residue in a minimum amount of deionized water.

-

Acidification: Carefully acidify the aqueous solution to approximately pH 5 using acetic acid. The product, S-(1,2-dichlorovinyl)-L-cysteine, is relatively insoluble at this pH and will precipitate out of the solution.

-

Isolation and Purification: Collect the crude precipitate by filtration. The yield can be increased by adding ethanol or methanol to the aqueous solution post-acidification to further decrease the product's solubility.

-

The crude product can be recrystallized from hot water, followed by the addition of alcohol, to achieve higher purity.

Expected Yield: 65% to 75%.

Bioactivation and Mechanism of Toxicity

The toxicity of DCVC is not caused by the molecule itself, but by its metabolic activation within the body, primarily in the proximal tubules of the kidney. This bioactivation pathway is the critical initiating step in its pathogenic cascade.

Signaling Pathway: DCVC Bioactivation

The primary pathway for DCVC's bioactivation involves the enzyme cysteine conjugate β-lyase (CCBL)[2]. This enzyme cleaves the C-S bond, releasing ammonia, pyruvate, and a highly reactive thiol: 1,2-dichlorovinylthiol (DCVT). This unstable thiol can spontaneously rearrange to form a reactive thionoketene, which readily acylates cellular macromolecules such as proteins and nucleic acids. This covalent modification disrupts cellular function, leading to mitochondrial dysfunction, oxidative stress, lipid peroxidation, and ultimately, apoptotic or necrotic cell death[2].

Caption: Bioactivation pathway of DCVC leading to cellular toxicity.

Experimental Workflow: Investigating DCVC-Induced Cytotoxicity

A typical workflow to study the cytotoxic effects of DCVC in a cell-based model, such as human renal proximal tubule cells, involves several key steps.

Caption: Workflow for assessing DCVC cytotoxicity in vitro.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-Acetyl-l-cysteine and aminooxyacetic acid differentially modulate trichloroethylene reproductive toxicity via metabolism in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the comparative toxicity of S-(1,2-dichlorovinyl)-L-cysteine, S-(1,2-dichlorovinyl)-L-homocysteine and 1,1,2-trichloro-3,3,3-trifluoro-1-propene in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-(1,2-Dichlorovinyl)-L-cysteine | C5H7Cl2NO2S | CID 5473611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. toin.repo.nii.ac.jp [toin.repo.nii.ac.jp]

The Core Biochemical Pathways Disrupted by S-1,2-dichlorovinyl-L-cysteine (DCVC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biochemical pathways affected by the nephrotoxic and cytotoxic compound S-1,2-dichlorovinyl-L-cysteine (DCVC). DCVC is a well-studied toxicant that serves as a model compound for understanding chemically-induced cellular injury. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways and experimental workflows to support further research and drug development efforts.

Bioactivation and Metabolic Pathways of DCVC

The toxicity of DCVC is intrinsically linked to its metabolic activation into highly reactive intermediates. The primary and alternative bioactivation pathways are outlined below.

Primary Bioactivation via Cysteine S-conjugate β-lyase

The major pathway for DCVC bioactivation is through a β-elimination reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, cysteine S-conjugate β-lyase. This enzymatic action results in the formation of ammonia, pyruvate, and a highly electrophilic thiol, which can rearrange to form reactive species like thioketenes. These reactive intermediates can then covalently bind to cellular macromolecules, initiating cellular damage.

Alternative Bioactivation Pathways

In addition to the primary β-lyase pathway, alternative metabolic routes have been proposed, including sulphoxidation by flavin-containing monooxygenases (FMOs) and N-glutamylation, which represents a novel metabolic pathway.[1][2]

Cellular Stress Response Pathways

Exposure to DCVC triggers a multi-faceted cellular stress response, involving several key signaling pathways aimed at mitigating damage and restoring homeostasis.

Nrf2-Mediated Antioxidant Response

DCVC is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[1][3] This response is initiated at low micromolar concentrations of DCVC.[1] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification genes.

Integrated Stress Response and p53 Activation

At higher concentrations, DCVC triggers an ATF4-mediated integrated stress response and activates the p53 signaling pathway.[1] The integrated stress response is a conserved signaling network that cells activate in response to a variety of stresses, leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs. The activation of p53 suggests the induction of DNA damage and cell cycle arrest or apoptosis.

Mitochondrial Dysfunction

Mitochondria are a primary target of DCVC-induced toxicity. Exposure to DCVC leads to a significant decrease in mitochondrial respiration and a subsequent depletion of intracellular ATP levels.[4] This mitochondrial dysfunction is a key contributor to the overall cellular injury.

Oxidative Stress and Lipid Peroxidation

DCVC induces significant oxidative stress, characterized by the depletion of intracellular reduced glutathione (GSH) and an increase in the production of reactive oxygen species (ROS).[5] This imbalance leads to lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. A key marker of lipid peroxidation, malondialdehyde (MDA), is elevated in a dose-dependent manner following DCVC exposure.[5]

Akt Signaling Pathway in DCVC-Induced Nephrotoxicity

The Akt signaling pathway plays a crucial role in cell survival and is implicated in DCVC-induced injury to renal proximal tubule cells (RPTCs). Studies have shown that DCVC exposure leads to a decrease in Akt activity.[4] Inhibition of Akt exacerbates DCVC-induced decreases in mitochondrial respiration and ATP content, while activation of Akt has a protective effect.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of DCVC on various biochemical parameters.

Table 1: Effects of DCVC on Renal Cell Parameters

| Parameter | Cell Type/Model | DCVC Concentration | Effect | Reference |

| Cell Viability (IC50) | RPTEC/TERT1 cells | 30 µM (1,2-trans-DCVC) | 50% reduction in cell viability | [1] |

| RPTEC/TERT1 cells | >125 µM (1,2-cis-DCVC) | Minimal effect on cell viability | [1] | |

| Mitochondrial Respiration | RPTC | 0.2 mM | 51% of control levels | [4] |

| Intracellular ATP | RPTC | 0.2 mM | 57% of control levels | [4] |

| Blood Urea Nitrogen (BUN) | Male NMRI mice | 2.5-500 mg/kg (i.p.) | Dose-dependent increase | [5] |

| Reduced Glutathione (GSH) | Male NMRI mice renal cortex | 2.5-500 mg/kg (i.p.) | Time- and dose-dependent depletion | [5] |

| Malondialdehyde (MDA) | Male NMRI mice renal cortex | 2.5-500 mg/kg (i.p.) | Dose-dependent increase | [5] |

| Naive mice renal cortical slices | 0-125 µg/ml | Concentration-dependent increase | [5] |

Table 2: DCVC-Induced Cellular Stress Responses

| Pathway | Cell Type/Model | Effective DCVC Concentration | Response | Reference |

| Nrf2-mediated antioxidant response | RPTEC/TERT1 cells | Starting at 3 µM | Upregulation of Nrf2 pathway genes | [1][3] |

| ATF4-mediated integrated stress response | RPTEC/TERT1 cells | Starting at 30 µM (1,2-trans-DCVC) | Activation of the integrated stress response | [1] |

| p53-mediated responses | RPTEC/TERT1 cells | Starting at 30 µM (1,2-trans-DCVC) | Activation of p53 signaling | [1] |

Detailed Experimental Protocols

Measurement of Cysteine S-conjugate β-lyase Activity with DCVC

This protocol is adapted for measuring β-lyase activity in tissue samples using DCVC as the substrate. The assay measures the formation of pyruvate.

Materials:

-

Tissue homogenate (e.g., kidney or liver cytosol)

-

DCVC solution (50 mM in 100 mM Tris-HCl, pH 8.5)

-

1 M Potassium phosphate buffer, pH 7.2

-

1 mM α-keto-γ-methiolbutyrate

-

1 mM α-ketoglutarate

-

2,4-Dinitrophenylhydrazine (DNPH) reagent

-

Toluene

-

Potassium hydroxide (KOH) in ethanol

-

Spectrophotometer

Procedure:

-

In a 0.5 ml microcentrifuge tube, combine:

-

5 µl of 1 M potassium phosphate buffer, pH 7.2

-

10 µl of 50 mM DCVC solution

-

2.5 µl of 1 mM α-keto-γ-methiolbutyrate

-

2.5 µl of 1 mM α-ketoglutarate

-

25 µl of deionized water

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 5 µl of the tissue homogenate.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 50 µl of DNPH reagent.

-

Incubate at room temperature for 10 minutes.

-

Extract the pyruvate-dinitrophenylhydrazone by adding 250 µl of toluene and vortexing.

-

Centrifuge to separate the phases.

-

Transfer 200 µl of the toluene layer to a new tube containing 200 µl of 2.5 M KOH in 80% ethanol.

-

Vortex and centrifuge.

-

Measure the absorbance of the aqueous (lower) layer at 445 nm.

-

Calculate the amount of pyruvate formed using a standard curve.

LC-MS/MS Method for the Detection of DCVC-Induced DNA Adducts

This protocol provides a general framework for the detection and quantification of DCVC-DNA adducts using liquid chromatography-tandem mass spectrometry.

Materials:

-

DNA isolation kit

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system with a C18 column

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

-

Internal standard (e.g., a stable isotope-labeled version of the expected adduct)

Procedure:

-

DNA Isolation: Isolate genomic DNA from DCVC-treated cells or tissues using a commercial kit.

-

DNA Hydrolysis:

-

Denature the DNA by heating at 100°C for 5 minutes, then rapidly cool on ice.

-

Digest the DNA to nucleosides by incubating with nuclease P1 and alkaline phosphatase.

-

-

LC-MS/MS Analysis:

-

Inject the hydrolyzed DNA sample onto the LC-MS/MS system.

-

Separate the nucleosides using a gradient elution with mobile phases A and B.

-

Perform mass spectrometric analysis in positive ion mode using selected reaction monitoring (SRM) to detect the specific parent-to-fragment ion transitions for the expected DCVC-DNA adducts and the internal standard.

-

-

Quantification: Quantify the amount of DCVC-DNA adducts by comparing the peak area of the analyte to that of the internal standard and using a standard curve.

Assessment of Apoptosis and Necrosis by Flow Cytometry

This protocol uses Annexin V and propidium iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells.

Materials:

-

DCVC-treated and control cells

-

Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/ml.

-

Add 5 µl of Annexin V-FITC and 5 µl of propidium iodide to 100 µl of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Mandatory Visualizations

Experimental Workflow for Assessing DCVC-Induced Nephrotoxicity in a Mouse Model

Logical Relationship of DCVC's Effects on Cellular Pathways

References

- 1. Development and application of an LC-MS/MS method for the detection of the vinyl chloride-induced DNA adduct N(2),3-ethenoguanine in tissues of adult and weanling rats following exposure to [(13)C(2)]-VC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for measuring cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptome-wide changes in gene expression, splicing, and lncRNAs in response to a live attenuated dengue virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicokinetics and Metabolism of S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminants trichloroethylene (TCE) and dichloroacetylene. Its toxicity is intrinsically linked to its metabolic activation within the kidney, primarily in the proximal tubules. This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics and metabolism of DCVC, including its absorption, distribution, metabolism, and excretion (ADME). We present available quantitative toxicokinetic data, detailed experimental methodologies for its study, and visual representations of its metabolic pathways and experimental workflows to serve as a valuable resource for researchers in toxicology and drug development.

Toxicokinetics of DCVC

The toxicokinetics of DCVC, which describes its movement into, through, and out of the body, is crucial for understanding its target organ toxicity. While comprehensive data across multiple species are limited, studies in rats have provided initial insights into its disposition.

Absorption and Distribution

Following administration, DCVC is rapidly cleared from the plasma. In male Fischer 344 rats, more than 99% of DCVC was cleared from plasma within 2.5 hours after either intravenous or intraperitoneal injection. The kidney is the primary organ for the accumulation of DCVC and its metabolites, which is consistent with its selective nephrotoxicity. Studies have also shown that DCVC can be taken up into the brain.[1] The transport of DCVC into renal proximal tubular cells is mediated by both sodium-dependent and independent processes.[2]

Quantitative Toxicokinetic Parameters

Quantitative data on the toxicokinetics of DCVC are sparse in the literature. The following table summarizes the available data.

| Parameter | Species | Value | Route of Administration | Reference |

| Initial Half-life (t½) | Rat (Fischer 344) | 2.0 hours ([³⁵S]DCVC) | Intravenous/Intraperitoneal | |

| Rat (Fischer 344) | 2.8 hours ([¹⁴C]DCVC) | Intravenous/Intraperitoneal | ||

| Apparent Km (Uptake) | Rat (Proximal Tubules) | 46 µM (Component 1) | In vitro | [2] |

| Rat (Proximal Tubules) | 2080 µM (Component 2) | In vitro | [2] | |

| Apparent Vmax (Uptake) | Rat (Proximal Tubules) | 0.21 nmol/mg·min (Component 1) | In vitro | [2] |

| Rat (Proximal Tubules) | 7.3 nmol/mg·min (Component 2) | In vitro | [2] |

Further research is needed to determine other key toxicokinetic parameters such as bioavailability, volume of distribution, and clearance rates in various species.

Metabolism of DCVC

The metabolism of DCVC is a double-edged sword, involving both bioactivation pathways that lead to toxic reactive intermediates and detoxification pathways that facilitate its elimination. The balance between these pathways is a critical determinant of DCVC's nephrotoxic potential.

Bioactivation Pathways

The primary mechanism of DCVC-induced toxicity is its bioactivation by the enzyme cysteine S-conjugate β-lyase , which is highly expressed in the renal proximal tubules.[3][4][5][6][7] This enzyme catalyzes a β-elimination reaction, cleaving the C-S bond and generating a reactive thiol, 1,2-dichlorovinylthiol, which can rearrange to form highly electrophilic species such as chlorothioketene.[2] These reactive intermediates can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, oxidative stress, mitochondrial damage, and ultimately, cell death.[8]

Another bioactivation pathway involves the oxidation of DCVC by flavin-containing monooxygenase 3 (FMO3) to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), a reactive Michael acceptor.[9][10] DCVCS can also contribute to cellular damage through adduction to proteins.[9]

Detoxification Pathways

The main detoxification pathway for DCVC is N-acetylation , which converts DCVC to N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-acetyl-DCVC).[11] This metabolite is less toxic than the parent compound and is the major urinary metabolite found in rats. N-acetyl-DCVC can be transported by the renal organic anion transport system.[2][7] While N-acetylation is a detoxification step, N-acetyl-DCVC can be deacetylated back to DCVC, creating a cycle of toxicity.[7]

The following diagram illustrates the major metabolic pathways of DCVC.

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of DCVC's toxicokinetics and metabolism. Below are outlines of key experimental procedures.

In Vivo Toxicokinetic Study in Rats

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of DCVC in rats.

Methodology Details:

-

Animal Model: Male Fischer 344 rats are commonly used. Animals should be acclimatized before the study.

-

Dosing: Radiolabeled DCVC ([¹⁴C] or [³⁵S]) is often used to trace the compound and its metabolites. Administration can be intravenous (i.v.) via the tail vein or intraperitoneal (i.p.).

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from the retro-orbital sinus or other appropriate sites into heparinized tubes.[9][12][13] Plasma is separated by centrifugation.

-

Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces to assess excretion.

-

Sample Analysis: Total radioactivity in plasma, urine, and feces is determined by liquid scintillation counting. Metabolite profiles are analyzed using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using appropriate software and modeling approaches (e.g., non-compartmental analysis).

In Vitro Metabolism in Rat Kidney Slices

This protocol outlines the use of precision-cut kidney slices to study the metabolism and toxicity of DCVC in its primary target organ.[11][14][15][16]

Methodology Details:

-

Tissue Preparation: Kidneys are harvested from euthanized rats and precision-cut into thin slices (typically 200-300 µm) using a Krumdieck or similar tissue slicer.[11][15]

-

Incubation: Slices are incubated in a physiological buffer (e.g., Krebs-Henseleit) gassed with 95% O₂ / 5% CO₂ at 37°C. DCVC is added to the incubation medium at various concentrations.

-

Toxicity Assessment: Cell viability can be assessed by measuring the leakage of lactate dehydrogenase (LDH) into the medium.

-

Metabolism Assessment: If radiolabeled DCVC is used, covalent binding to proteins can be quantified. The formation of metabolites in the tissue slices and the incubation medium is analyzed by HPLC-MS/MS.

-

Inhibitor Studies: To investigate the role of specific enzymes, inhibitors such as aminooxyacetic acid (for β-lyase) can be co-incubated with DCVC.

Analytical Methods

Accurate and sensitive analytical methods are essential for the quantification of DCVC and its metabolites in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for the analysis of DCVC and its metabolites due to its high selectivity and sensitivity.[17][18][19][20][21]

-

Sample Preparation: Protein precipitation with an organic solvent (e.g., acetonitrile) is a common method for extracting DCVC and its metabolites from plasma, urine, and tissue homogenates.

-

Chromatography: Reversed-phase chromatography is typically used for separation. The choice of column (e.g., C18) and mobile phases (e.g., water and acetonitrile with formic acid) is optimized to achieve good separation of the analytes.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for DCVC and its metabolites are monitored for quantification. Stable isotope-labeled internal standards are used to ensure accuracy and precision.

Conclusion and Future Directions

The toxicokinetics and metabolism of DCVC are complex and central to its nephrotoxicity. Bioactivation by cysteine S-conjugate β-lyase and FMO3 in the kidney leads to the formation of reactive intermediates that cause cellular damage. N-acetylation serves as a primary detoxification pathway.

While progress has been made in understanding these processes, significant knowledge gaps remain. Future research should focus on:

-

Comprehensive Toxicokinetic Profiling: A more complete understanding of the ADME of DCVC in different species is needed, including the determination of bioavailability, volume of distribution, and clearance.

-

Identification of All Metabolites: Further studies are required to identify and characterize all metabolites of DCVC to create a complete metabolic map.

-

Elucidation of Transporter Roles: The specific transporters involved in the uptake and efflux of DCVC and its metabolites in the kidney and other organs need to be fully characterized.

-

Human Relevance: Extrapolating the findings from animal and in vitro studies to humans is crucial for risk assessment.

A deeper understanding of the toxicokinetics and metabolism of DCVC will be invaluable for assessing the risks associated with exposure to its parent compounds and for the development of potential therapeutic strategies to mitigate its toxicity.

References

- 1. Brain uptake of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of the neurotoxin dichloroacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transport and activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. graphviz.org [graphviz.org]

- 4. sketchviz.com [sketchviz.com]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. dot | Graphviz [graphviz.org]

- 7. N-acetyl S-(1,2-dichlorovinyl)-L-cysteine produces a similar toxicity to S-(1,2-dichlorovinyl)-L-cysteine in rabbit renal slices: differential transport and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. graph - using graphviz to create tcp flow diagrams? - Stack Overflow [stackoverflow.com]

- 9. einsteinmed.edu [einsteinmed.edu]

- 10. N-Acetyl-l-cysteine and aminooxyacetic acid differentially modulate trichloroethylene reproductive toxicity via metabolism in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standardized Protocol for the Preparation of Precision-Cut Kidney Slices: A Translational Model of Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 13. idexxbioanalytics.com [idexxbioanalytics.com]

- 14. Optimization of long-term incubation of precision-cut kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.rug.nl [pure.rug.nl]

- 16. Ex vivo kidney slice preparations as a model system to study signaling cascades in kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lar.fsu.edu [lar.fsu.edu]

- 18. Clinical Pathology and Sample Collection in the Laboratory Rodent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. google.com [google.com]

- 20. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 21. ShinyGO 0.85 [bioinformatics.sdstate.edu]

The Research Trajectory of a Notorious Nephrotoxin: S-(1,2-dichlorovinyl)-L-cysteine

An In-depth Examination of the Discovery, Mechanistic Understanding, and Experimental Investigation of a Key Trichloroethylene Metabolite

Foreword

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) stands as a significant metabolite of the widely used industrial solvent, trichloroethylene (TCE). Its history is deeply intertwined with our understanding of how seemingly inert parent compounds can be bioactivated into potent toxicants. This technical guide provides a comprehensive overview of the research history of DCVC, from its initial discovery to the detailed elucidation of its mechanisms of toxicity. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's toxicological profile, the experimental approaches used to study it, and the cellular pathways it perturbs.

A Historical Perspective: From Solvent to Specific Toxicant

The story of DCVC begins with the extensive industrial use of trichloroethylene as a degreasing agent. Early toxicological studies of TCE focused primarily on its narcotic effects and hepatotoxicity. However, a growing body of evidence in the mid-20th century pointed towards renal toxicity in animals exposed to TCE. This led researchers to investigate the metabolic fate of TCE, suspecting that a metabolite, rather than the parent compound, was responsible for the kidney damage.

The critical breakthrough came with the identification of the glutathione (GSH) conjugation pathway as a key metabolic route for TCE.[1][2] This pathway, primarily occurring in the liver, leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG). Subsequent processing of DCVG by γ-glutamyltransferase and dipeptidases yields DCVC.[2]

Early synthesis of DCVC was crucial for confirming its toxic potential. A patented method from 1959 describes the reaction of sodium with cysteine or cystine in liquid ammonia to produce disodium cysteine, which is then reacted with trichloroethylene to yield the sodium salt of S-(1,2-dichlorovinyl)-cysteine. Acidification then produces the final compound.

The acute toxicity of DCVC was soon characterized in a variety of animal models, including calves, dogs, cats, rabbits, guinea pigs, turkeys, rats, and mice, establishing the proximal tubules of the kidney as the primary target.[3]

The Molecular Culprit: Bioactivation and Mechanism of Toxicity

The toxicity of DCVC is not inherent to the molecule itself but arises from its metabolic activation to highly reactive electrophilic species. Two primary enzymatic pathways are responsible for this bioactivation:

-

Cysteine S-conjugate β-lyase (C-S lyase): This pyridoxal 5'-phosphate-dependent enzyme, found in high concentrations in the renal proximal tubules, cleaves the C-S bond of DCVC. This cleavage generates a reactive thiol, 1,2-dichlorovinylthiol, which is unstable and rearranges to form highly electrophilic intermediates such as chlorothioketene and chlorothionoacetyl chloride. These reactive species can readily form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.[1]

-

Flavin-containing monooxygenases (FMOs): These enzymes, also present in the kidney, catalyze the S-oxidation of DCVC to produce S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS).[3] DCVCS is a potent Michael acceptor and a more potent nephrotoxicant than DCVC itself.[3] Its electrophilic nature allows it to react with nucleophilic residues in proteins, particularly cysteine thiols, leading to protein modification and loss of function.[3]

The bioactivation of DCVC is a critical event in its toxicity, and the localization of the activating enzymes, particularly C-S lyase, in the renal proximal tubules explains the organ-specific toxicity of this compound.

Cellular Consequences: Signaling Pathways Disrupted by DCVC

The covalent modification of cellular macromolecules by DCVC's reactive metabolites triggers a cascade of events that culminate in cell death. The two most prominent signaling pathways implicated in DCVC toxicity are apoptosis and oxidative stress.

Induction of Apoptosis

DCVC is a potent inducer of apoptosis, or programmed cell death, in renal proximal tubular cells and other cell types. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are activated.

-

Intrinsic Pathway: DCVC causes mitochondrial dysfunction, characterized by increased mitochondrial proton leak and dissipation of the mitochondrial membrane potential. This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspases, caspase-3 and -7.

-

Extrinsic Pathway: DCVC can also stimulate the activity of caspase-8, a key initiator caspase in the extrinsic pathway, suggesting the involvement of death receptor signaling. Crosstalk between the two pathways has been observed, with the cleavage of Bid (tBid) by caspase-8 amplifying the mitochondrial-mediated apoptotic signal.

dot

Caption: DCVC-induced apoptosis signaling pathways.

Induction of Oxidative Stress

DCVC exposure leads to a significant increase in oxidative stress, characterized by the overproduction of reactive oxygen species (ROS) and the depletion of cellular antioxidants. This imbalance results from:

-

Mitochondrial Dysfunction: The damaged mitochondria become a primary source of ROS production.

-

Direct Enzyme Inhibition: The reactive metabolites of DCVC can directly inhibit antioxidant enzymes by covalently modifying their cysteine residues.

-

Depletion of Glutathione: The conjugation of TCE to GSH to form the precursor of DCVC can deplete cellular GSH stores, impairing the cell's primary defense against oxidative stress.

The resulting oxidative stress contributes to lipid peroxidation, DNA damage, and further protein modification, exacerbating the apoptotic signaling and leading to necrotic cell death at higher concentrations.

dot

Caption: Experimental workflow for studying DCVC-induced oxidative stress.

Quantitative Analysis of DCVC Toxicity

The toxic effects of DCVC have been quantified in numerous studies, providing valuable data for risk assessment.

| Parameter | Species/System | Value | Reference |

| LD50 | Rat | 66-83 mg/kg | [4] |

| Cytotoxicity (LDH release) | Human renal proximal tubule cells | Significant at 100 µM after 24h | [2] |

| Apoptosis Induction | Human proximal tubular cells | Observed at 10 µM after 2h | |

| Transport Km (high affinity) | Rat kidney proximal tubules | 46 µM | [5] |

| Transport Vmax (high affinity) | Rat kidney proximal tubules | 0.21 nmol/mg·min | [5] |

| Transport Km (low affinity) | Rat kidney proximal tubules | 2080 µM | [5] |

| Transport Vmax (low affinity) | Rat kidney proximal tubules | 7.3 nmol/mg·min | [5] |

Experimental Protocols for aSeminal DCVC Research

A variety of experimental protocols have been employed to investigate the toxicity of DCVC. Below are outlines of key methodologies.

Synthesis of S-(1,2-dichlorovinyl)-L-cysteine

-

Principle: Based on the method described in US Patent 2,890,246, this synthesis involves the reaction of L-cysteine with trichloroethylene in the presence of a strong base.

-

Protocol:

-

Dissolve L-cysteine in liquid ammonia.

-

Add metallic sodium in small portions until a persistent blue color is obtained, indicating the formation of the sodium salt of cysteine.

-

Add trichloroethylene dropwise to the reaction mixture.

-

Allow the ammonia to evaporate.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate S-(1,2-dichlorovinyl)-L-cysteine.

-

Recrystallize the product from hot water.

-

Cell Culture and Cytotoxicity Assays

-

Cell Lines: Primary cultures of renal proximal tubular cells from various species (rat, rabbit, human) are the most relevant models. Immortalized cell lines such as the human kidney cell line (HK-2) are also used.

-

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release):

-

Plate cells in 96-well plates and allow them to adhere.

-

Treat cells with various concentrations of DCVC for desired time points.

-

Collect the cell culture supernatant.

-

Measure the activity of LDH in the supernatant using a commercially available kit that measures the conversion of a lactate substrate to pyruvate, coupled to the reduction of a tetrazolium salt to a colored formazan product.

-

Lyse the remaining cells to measure the maximum LDH release.

-

Calculate the percentage of LDH release as (supernatant LDH / (supernatant LDH + lysate LDH)) * 100.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with DCVC.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Caspase Activity Assays:

-

Treat cells with DCVC.

-

Lyse the cells to release cellular contents.

-

Add a luminogenic or fluorogenic substrate for the caspase of interest (e.g., Caspase-3, -8, -9).

-

Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.

-

Oxidative Stress Assays

-

Measurement of Intracellular Reactive Oxygen Species (ROS):

-

Load cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Treat the cells with DCVC.

-

Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometry. The oxidation of H2DCF to the highly fluorescent DCF is proportional to the amount of ROS.

-

-

Glutathione (GSH) Measurement:

-

Treat cells with DCVC.

-

Lyse the cells.

-

Measure the total GSH and oxidized GSH (GSSG) levels using a commercially available kit, often based on the enzymatic recycling method involving glutathione reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

The ratio of reduced to oxidized glutathione (GSH/GSSG) is a key indicator of oxidative stress.

-

Conclusion and Future Directions

The research into S-(1,2-dichlorovinyl)-L-cysteine has provided a paradigm for understanding the bioactivation of xenobiotics and the mechanisms of target organ toxicity. From its identification as a metabolite of trichloroethylene to the detailed elucidation of the signaling pathways it disrupts, the study of DCVC has significantly advanced the field of toxicology.

Future research in this area may focus on:

-

Identifying specific protein targets of DCVC's reactive metabolites: This will provide a more detailed understanding of the molecular events that initiate cellular dysfunction.

-

Developing biomarkers of DCVC exposure and toxicity: This will aid in the assessment of human health risks associated with trichloroethylene exposure.

-

Investigating the potential for therapeutic interventions: Strategies to inhibit the bioactivation of DCVC or to mitigate its downstream effects could be explored to protect against trichloroethylene-induced nephrotoxicity.

The comprehensive body of research on S-(1,2-dichlorovinyl)-L-cysteine serves as a critical resource for toxicologists, pharmacologists, and drug development professionals, offering valuable insights into the complex interplay between metabolism, chemical reactivity, and cellular injury.

References

- 1. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Transport and activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

Chapter 1: Biotransformation of Trichloroethylene to DCVC

An in-depth technical guide on S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a critical metabolite of the widespread environmental contaminant trichloroethylene (TCE), is presented for researchers, scientists, and drug development professionals. This document details the biotransformation of TCE to DCVC, its mechanisms of toxicity, and the key signaling pathways involved, supported by quantitative data and experimental methodologies.

Trichloroethylene (TCE) is a prevalent environmental and industrial contaminant. Its toxicity is largely attributed to its metabolic products. While the major metabolic route for TCE is cytochrome P450-mediated oxidation, a secondary but highly toxic pathway involves conjugation with glutathione (GSH). This pathway is responsible for the formation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a key metabolite implicated in renal toxicity.

The formation of DCVC occurs in a multi-step process:

-

Glutathione Conjugation: TCE is first conjugated with GSH, a reaction catalyzed by glutathione S-transferases (GSTs), to form S-(1,2-dichlorovinyl)glutathione (DCVG).

-

Enzymatic Cleavage: DCVG is subsequently metabolized by γ-glutamyltransferase and dipeptidases, which cleave the glutamate and glycine residues, respectively.

-

Final Metabolite: This enzymatic processing yields the stable cysteine conjugate, DCVC, which is then transported to the kidneys.[1]

Chapter 2: Bioactivation and Mechanisms of DCVC-Induced Toxicity

DCVC itself is a proximate toxicant that requires further metabolic activation within the kidney to exert its cytotoxic effects.[2] The primary mechanisms of toxicity are centered around bioactivation into a reactive species that targets cellular macromolecules, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.

Bioactivation by Cysteine Conjugate β-lyase (CCBL): The principal bioactivation pathway for DCVC in the renal proximal tubule is metabolism by the enzyme cysteine conjugate β-lyase (CCBL). This enzyme cleaves the C-S bond of DCVC, generating a highly reactive thiol, chlorothioketene. This unstable intermediate can covalently bind to cellular proteins and nucleic acids, disrupting their function and initiating cellular injury.[2] The use of β-lyase inhibitors, such as aminooxyacetic acid (AOAA), has been shown to mitigate DCVC-induced toxicity in some experimental models.[3][4]

Alternative Bioactivation Pathways: Besides the CCBL pathway, DCVC can be metabolized by flavin-containing monooxygenase (FMO) to produce DCVC sulfoxide (DCVCS), another reactive metabolite that contributes to cellular injury.[5] Additionally, DCVC can be N-acetylated to form N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC). NAcDCVC is transported by the organic anion system and must be deacetylated before it can be activated by β-lyase, contributing to the specific targeting of renal proximal tubules.[3]

Core Toxicological Mechanisms:

-

Mitochondrial Dysfunction: Mitochondria are a primary target of DCVC. The reactive metabolites generated from DCVC bioactivation compromise mitochondrial integrity, leading to a decline in cellular energy status, perturbation of glucose metabolism, and an increase in mitochondrial peroxide production.[2][6][7][8] This mitochondrial damage is a critical initiating event in the apoptotic cell death cascade.

-

Oxidative Stress and Lipid Peroxidation: DCVC exposure leads to a time- and dose-dependent depletion of intracellular reduced glutathione (GSH), a key cellular antioxidant.[4] The resulting imbalance in the cellular redox state promotes oxidative stress, characterized by the formation of reactive oxygen species (ROS) and subsequent lipid peroxidation, causing damage to cellular membranes.[4]

-

Apoptosis: DCVC is a potent inducer of apoptosis, or programmed cell death.[9] This process is initiated by mitochondrial damage and involves the activation of a cascade of cysteine proteases known as caspases.

Chapter 3: Key Signaling Pathways in DCVC Toxicity

The cellular response to DCVC involves the activation of specific signaling pathways that mediate inflammation, stress responses, and apoptosis.

Apoptosis Signaling: DCVC-induced apoptosis proceeds primarily through the intrinsic (mitochondrial) pathway.

-

Mitochondrial Damage: DCVC metabolites damage the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[10]

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of a complex known as the apoptosome.

-

Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[10]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[10][11]

-

Cellular Dismantling: These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and nuclear condensation.[9][12]

Inflammatory Signaling: In immune cells, DCVC has demonstrated immunomodulatory effects. In macrophage-like THP-1 cells, DCVC can suppress inflammatory responses stimulated by lipopolysaccharide (LPS).[13][14] It inhibits the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), suggesting a potential mechanism for toxicant-pathogen interaction.[13][15]

Visualizations

Chapter 4: Quantitative Toxicological Data

The toxicity of DCVC has been quantified in various experimental systems. The following tables summarize key data from in vivo and in vitro studies.

| Table 1: In Vivo Toxicity of DCVC in Mice | |

| Animal Model | Dose & Route |

| Swiss-Webster Mice | 15, 30, 75 mg/kg (i.p.) |

| Swiss-Webster Mice | 40 mg/kg (LD40), 75 mg/kg (LD90) |

| NMRI Mice | 2.5 - 500 mg/kg (i.p.) |

| Table 2: In Vitro Effects of DCVC on Cellular Models | | | :--- | :--- | :--- | Reference | | Cell Line | Concentration Range | Observed Effects | | Human Proximal Tubular (hPT) Cells | 10 - 100 µM | Induced apoptosis. |[9] | | HTR-8/SVneo Trophoblasts | 5 - 20 µM | Perturbed glucose metabolism and cellular energy status. |[6][7] | | Macrophage-like THP-1 Cells | 1 - 10 µM | Inhibited LPS-induced release of IL-1β, IL-6, and TNF-α. |[13][14] | | BeWo Trophoblasts | 5 - 50 µM | Increased H2O2 abundance, cytotoxicity, and caspase 3/7 activity. |[9][16] | | Human Proximal Tubular (hPT) Cells | ≥ 0.5 mM | Caused time- and concentration-dependent increases in LDH release. |[17] |

Chapter 5: Experimental Models and Protocols

The study of DCVC toxicity relies on a variety of established in vitro and in vivo models and specialized experimental protocols.

Cellular Models:

-

Primary Human Proximal Tubular (hPT) Cells: These are a highly relevant model for studying nephrotoxicity as they are derived directly from the primary target tissue.[5][9]

-

Human Trophoblast Cell Lines (BeWo, HTR-8/SVneo): These models are used to investigate the effects of DCVC on placental cells and potential developmental toxicity.[2][6][16]

-

Macrophage-like THP-1 Cells: Used to study the immunomodulatory and anti-inflammatory effects of DCVC.[13]

Key Experimental Protocols:

-

Synthesis of DCVC: S-(1,2-Dichlorovinyl)-L-cysteine is typically synthesized for experimental use, with purity confirmed by methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).[7]

-

Cytotoxicity Assays:

-

Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from cells with damaged plasma membranes, indicating necrosis or late-stage apoptosis.[17][18]

-

MTT Assay: A colorimetric assay that measures the metabolic activity of mitochondria. A reduction in activity is indicative of decreased cell viability or cytotoxicity.[18][19]

-

-

Apoptosis Detection:

-

Flow Cytometry: Cells are stained with a fluorescent DNA-binding dye like propidium iodide. Apoptotic cells, which have fragmented DNA, appear as a "sub-G1" peak in the cell cycle analysis.[9]

-

Caspase Activity Assays: These assays use specific substrates that become fluorescent or colorimetric upon cleavage by active caspases (e.g., caspase-3, -7, or -9), allowing for direct quantification of their enzymatic activity.[9]

-

-

Detection of DCVC in Biological Samples:

-

Methods for detecting and quantifying xenobiotics and their metabolites in biological matrices often involve sample preparation (e.g., extraction, purification) followed by analytical techniques like mass spectrometry coupled with liquid chromatography (LC-MS).

-

-

Metabolomics and Transcriptomics:

-

Targeted Metabolomics: Used to quantify specific metabolites within key pathways (e.g., glycolysis, TCA cycle) to understand the metabolic perturbations caused by DCVC.[6]

-

RNA Sequencing (RNA-Seq): A high-throughput method to analyze the entire transcriptome of cells, revealing changes in gene expression and identifying affected signaling pathways in response to DCVC.[13]

-

References

- 1. researchgate.net [researchgate.net]

- 2. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetyl S-(1,2-dichlorovinyl)-L-cysteine produces a similar toxicity to S-(1,2-dichlorovinyl)-L-cysteine in rabbit renal slices: differential transport and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Exposure to Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-L-cysteine Causes Compensatory Changes to Macronutrient Utilization and Energy Metabolism in Placental HTR-8/SVneo Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-l-cysteine inhibits lipopolysaccharide-induced inflammation transcriptomic pathways and cytokine secretion in a macrophage cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine in human placental villous trophoblast BeWo cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. youtube.com [youtube.com]

- 19. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Nephrotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant and a metabolite of the common environmental contaminant trichloroethylene. Its selective toxicity to the proximal tubules of the kidney has made it a subject of extensive research to understand the mechanisms of chemically induced renal injury. This technical guide provides a comprehensive overview of the primary cellular targets of DCVC, detailing the molecular pathways, experimental evidence, and methodologies used to investigate its nephrotoxic effects.

Core Cellular Targets and Mechanisms of DCVC Nephrotoxicity

The nephrotoxicity of DCVC is a multi-faceted process initiated by its selective uptake and bioactivation in renal proximal tubular cells. The primary cellular events triggered by DCVC exposure are mitochondrial dysfunction, oxidative stress, and the subsequent induction of both apoptotic and necrotic cell death pathways.

Mitochondrial Dysfunction: The Central Hub of DCVC-Induced Injury

Mitochondria are a primary and early target in DCVC-induced renal cell injury. The disruption of mitochondrial function is a critical event that precipitates a cascade of downstream detrimental effects.

Key Events in Mitochondrial Dysfunction:

-

Inhibition of Mitochondrial Respiration: DCVC and its reactive metabolites directly inhibit the activity of several dehydrogenases and components of the electron transport chain, leading to a significant decrease in mitochondrial respiration and ATP production.

-

Disruption of Mitochondrial Calcium Homeostasis: DCVC induces alterations in mitochondrial calcium (Ca2+) ion homeostasis, leading to an overload of mitochondrial Ca2+, which can trigger the opening of the mitochondrial permeability transition pore (mPTP).

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The aforementioned events culminate in the dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial health and function. This loss of ΔΨm is a point of no return for the cell, committing it to either apoptosis or necrosis.

| Parameter | Experimental System | DCVC Concentration | Time Point | Observed Effect | Citation |

| Mitochondrial Respiration | Isolated rat kidney mitochondria | 100 µM | - | Inhibition of state 3 respiration | [1] |

| Mitochondrial Membrane Potential | Cultured human proximal tubule cells | 10-100 µM | 4 hours | Concentration-dependent decrease | [1] |

| Cellular ATP Levels | Cultured human proximal tubule cells | 100 µM | 4 hours | Modest depletion | [1] |

This protocol describes the use of a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to quantify changes in mitochondrial membrane potential in cultured renal proximal tubule cells.

-

Cell Culture: Plate human proximal tubule (hPT) cells in a 96-well black-walled imaging plate and grow to confluence.

-

Treatment: Expose the cells to varying concentrations of DCVC (e.g., 1, 10, 100 µM) or vehicle control for the desired time period (e.g., 4, 8, 12 hours).

-

Dye Loading:

-

Prepare a loading buffer containing 200 nM TMRE in serum-free culture medium.

-

Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the TMRE loading buffer to each well and incubate for 30 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

After incubation, wash the cells twice with PBS to remove excess dye.

-

Add fresh, pre-warmed PBS or a suitable imaging buffer to the wells.

-

Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells without cells.

-

Normalize the fluorescence intensity of DCVC-treated cells to that of vehicle-treated control cells.

-

A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

-

Caption: DCVC bioactivation leads to mitochondrial damage, culminating in cell death.

Oxidative Stress: An Imbalance in Redox Homeostasis

DCVC exposure leads to a significant increase in oxidative stress within renal cells, characterized by the overproduction of reactive oxygen species (ROS) and the depletion of endogenous antioxidants.

Key Events in Oxidative Stress:

-

Glutathione (GSH) Depletion: DCVC and its metabolites can directly conjugate with and deplete intracellular stores of glutathione, a critical antioxidant.

-

Lipid Peroxidation: The increase in ROS leads to the peroxidation of lipids in cellular membranes, generating cytotoxic byproducts such as malondialdehyde (MDA).

-

Activation of Stress-Activated Protein Kinases (SAPKs): Oxidative stress activates signaling pathways mediated by c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are involved in both cell survival and death responses.

| Parameter | Experimental System | DCVC Dosage/Concentration | Time Point | Observed Effect | Citation |

| Renal Cortical GSH Content | Male NMRI mice (in vivo) | 500 mg/kg | 2 hours | Depletion to ~20% of control | [2] |

| Renal Cortical MDA Production | Male NMRI mice (in vivo) | 500 mg/kg | 2 hours | ~3-fold increase | [2] |

| JNK and p38 Phosphorylation | Rat renal proximal tubules | 100 µM | 30 minutes | Increased phosphorylation | [3] |

This protocol outlines the thiobarbituric acid reactive substances (TBARS) assay to measure MDA levels in kidney tissue homogenates.

-

Tissue Homogenization:

-

Excise the kidneys and place them in ice-cold PBS.

-

Homogenize a known weight of kidney cortex in ice-cold lysis buffer (e.g., 1.15% KCl) to create a 10% (w/v) homogenate.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

TBARS Reaction:

-

Prepare a reaction mixture containing the tissue supernatant, thiobarbituric acid (TBA) solution, and an acidic solution (e.g., acetic acid).

-

Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

-

Measurement:

-

Cool the samples on ice and then centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

-

Quantification:

-

Create a standard curve using a known concentration of an MDA standard (e.g., 1,1,3,3-tetraethoxypropane).

-

Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration of the homogenate.

-

References

The Role of Cysteine Conjugate β-Lyase in DCVC-Induced Nephrotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin, and its bioactivation is critically dependent on the enzymatic activity of cysteine conjugate β-lyase (CCBL). This technical guide provides a comprehensive overview of the pivotal role of CCBL in the molecular mechanisms of DCVC toxicity. We will delve into the enzymatic bioactivation of DCVC, the generation of reactive metabolites, and the subsequent cascade of cellular events leading to renal injury. This guide will also present quantitative data on DCVC toxicity, detailed experimental protocols for studying its effects, and a visualization of the key signaling pathways involved.

Introduction to Cysteine Conjugate β-Lyase and DCVC

Cysteine conjugate β-lyase (CCBL), a pyridoxal 5'-phosphate-dependent enzyme, plays a crucial role in the metabolism of certain xenobiotics.[1][2][3] While it participates in normal amino acid metabolism, its activity on specific cysteine S-conjugates can lead to the formation of highly reactive and toxic metabolites.[2][4] One such substrate is S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of the industrial solvent trichloroethylene. The bioactivation of DCVC by CCBL is a key initiating step in its potent nephrotoxicity, primarily targeting the proximal tubule cells of the kidney.[2]

The Bioactivation Pathway of DCVC by CCBL

The toxic effects of DCVC are not caused by the compound itself, but rather by the reactive intermediates produced during its metabolism by CCBL. The enzymatic process is a β-elimination reaction that cleaves the C-S bond of DCVC.[1][2]

This reaction yields three products:

-

Pyruvate

-

Ammonia

-

A highly reactive thiol: 1,2-dichloroethenethiol